9-Methyl-7-bromoeudistomin D is a synthetic derivative of eudistomin D, which is a marine alkaloid isolated from the tunicate Eudistoma olivaceum. This compound is notable for its potent ability to induce calcium release from the sarcoplasmic reticulum, making it approximately 1000 times more effective than caffeine in this regard. The compound's chemical formula is and it has been assigned the CAS number 123363-40-6.
9-Methyl-7-bromoeudistomin D is classified as a β-carboline alkaloid, which are compounds known for their diverse biological activities. The parent compound, eudistomin D, has been studied for its effects on calcium signaling pathways, particularly in muscle tissues. The synthesis of 9-Methyl-7-bromoeudistomin D allows researchers to investigate its enhanced pharmacological properties compared to its parent compound.
The synthesis of 9-Methyl-7-bromoeudistomin D involves several key steps starting from eudistomin D. The primary reactions include:
These reactions typically require the use of bromine and methylating agents under controlled temperatures and pH levels to optimize yield and purity. While specific industrial production methods are not extensively documented, large-scale synthesis would likely follow similar protocols with strict monitoring of reaction conditions to ensure high-quality output.
9-Methyl-7-bromoeudistomin D can undergo various chemical reactions:
For substitution reactions, nucleophilic reagents such as sodium hydroxide may be employed. Oxidizing agents like potassium permanganate or hydrogen peroxide could facilitate oxidation reactions leading to various oxidized derivatives.
The mechanism by which 9-Methyl-7-bromoeudistomin D exerts its effects involves binding to calcium release channels in the sarcoplasmic reticulum. This binding leads to an increased release of calcium ions, which is crucial for muscle contraction and other cellular processes. Its action is akin to that of caffeine but is significantly more potent, making it an important compound for studying calcium signaling pathways .
9-Methyl-7-bromoeudistomin D has several scientific applications:
9-Methyl-7-bromoeudistomin D (MBED), a synthetic derivative of the natural alkaloid bromoeudistomin D isolated from the marine tunicate Eudistoma olivaceum, functions as a potent modulator of intracellular calcium release channels. Its primary mechanism involves direct interaction with ryanodine receptors (RyRs) embedded within the sarcoplasmic reticulum (SR) membranes of striated muscles [1] [3].
MBED acts as a powerful agonist of RyRs, the major calcium release channels in skeletal and cardiac muscle sarcoplasmic reticulum. Radioligand binding studies using [³H]MBED demonstrate its specific and high-affinity interaction with RyRs, triggering rapid efflux of stored calcium. This action occurs via a mechanism analogous to caffeine but with significantly higher potency. MBED binds to a specific high-affinity site on the RyR complex, distinct from the ryanodine binding site but overlapping with the caffeine-binding site, as evidenced by competitive binding assays [1] [3] [6]. Upon binding, MBED induces a conformational change in the RyR protein, stabilizing the channel in an open state and permitting the passive flow of Ca²⁺ ions down their concentration gradient from the SR lumen into the myoplasm. This directly initiates muscle contraction or sensitizes the contractile apparatus to other stimuli [1] [4]. The structural specificity of MBED is highlighted by structure-activity relationship (SAR) studies showing that modifications to the carbazole core structure significantly diminish its Ca²⁺ releasing activity [4].
While initially characterized in skeletal muscle, MBED exhibits potent activity on cardiac RyRs (predominantly RyR2 isoform). Binding assays using cardiac SR vesicles reveal that [³H]MBED binds to a single class of high-affinity sites with a dissociation constant (Kd) of approximately 150 nM [1] [3]. This high-affinity interaction translates into functional potency: MBED at concentrations as low as 5 µM induces rapid Ca²⁺ release from cardiac SR vesicles pre-loaded with Ca²⁺, an effect comparable in magnitude to that elicited by 1 mM caffeine [1] [3]. The binding site for MBED in cardiac SR membranes shares pharmacological characteristics with the caffeine-binding site identified in skeletal muscle SR, suggesting a conserved mechanism of action across RyR isoforms, albeit with potential isoform-specific differences in sensitivity and regulatory nuances [1] [3]. This makes MBED a valuable molecular probe for comparative studies of RyR function in different muscle types.
Table 1: Binding and Functional Parameters of MBED on Sarcoplasmic Reticulum
Parameter | Skeletal Muscle SR | Cardiac Muscle SR | Experimental Method | Reference |
---|---|---|---|---|
Binding Affinity (Kd) | ~100-200 nM | ~150 nM | [³H]MBED Saturation Binding | [1] [3] |
EC50 for Ca²⁺ Release | Low micromolar range (~5-10 µM) | ~5 µM | Ca²⁺ Electrode / ⁴⁵Ca²⁺ Flux | [1] [3] |
Relative Potency vs. Caffeine | ~100-200 times more potent | ~200 times more potent | Functional Ca²⁺ Release Assay | [1] [3] [6] |
Binding Site Specificity | Caffeine site (competitive) | Caffeine site (competitive) | Competition Binding Assays | [1] [3] [6] |
Antagonist | DBHC (Competitive) | Likely DBHC (Inferred) | Functional Inhibition | [6] |
Calcium-Induced Calcium Release (CICR) is a fundamental amplification mechanism in excitable cells, particularly critical in cardiac muscle where a small influx of Ca²⁺ via voltage-gated L-type channels triggers a massive release of Ca²⁺ from the SR through RyR2 channels. MBED potently modulates this process by directly sensitizing RyRs to activation by cytosolic Ca²⁺ [3] [4].
MBED demonstrates significant efficacy in both skeletal and cardiac muscle SR, but intrinsic differences between the predominant RyR isoforms (RyR1 in skeletal muscle, RyR2 in cardiac muscle) lead to observable functional distinctions in the context of CICR modulation. Cardiac muscle RyR2 channels exhibit a higher inherent sensitivity to activation by luminal Ca²⁺ and are more prone to spontaneous Ca²⁺ release events under conditions of SR Ca²⁺ overload (Store Overload Induced Calcium Release - SOICR) compared to skeletal muscle RyR1 channels [2] [7]. This inherent difference translates to MBED's effects: while it induces Ca²⁺ release from both types of SR, the context of CICR amplification is more pronounced and physiologically critical in cardiac muscle. Furthermore, studies in heterologous expression systems (HEK293 cells) confirm that RyR2 channels readily exhibit spontaneous SOICR activity, whereas RyR1 channels show minimal SOICR unless sensitized by agents like low concentrations of caffeine or, by extension, MBED [2]. This suggests that MBED, acting as a sensitizing agent, can lower the threshold for CICR activation more effectively in RyR2-containing cardiac SR, potentially amplifying the normal CICR process or inducing pathological leak under overload conditions. The C-terminal domain of the RyR protein is a critical determinant of this differential luminal Ca²⁺ sensing and SOICR propensity [2].
At the single-channel level, the primary pharmacological effect of MBED is to stabilize the RyR in high open-probability (Po) gating modes. Single-channel recordings from skeletal and cardiac RyRs incorporated into planar lipid bilayers demonstrate that MBED increases the frequency and duration of channel openings [1] [7]. This effect occurs by lowering the activation threshold for cytosolic Ca²⁺ and by reducing the inhibitory influence of physiological concentrations of Mg²⁺. Heterogeneity exists in the basal gating behavior of RyR populations, particularly for skeletal RyR1, which includes subpopulations of low-activity (LA) and high-activity (HA) channels [7]. MBED is particularly effective in promoting the transition of LA RyR1 channels towards higher Po states and further enhancing the activity of HA channels. This stabilization of high-Po gating modes underlies the profound Ca²⁺-releasing effect observed in SR vesicle and skinned fiber preparations. The competitive antagonism by DBHC (4,6-dibromo-3-hydroxycarbazole), a structural analogue of bromoeudistomin D, which competes for the MBED/caffeine binding site and prevents MBED-induced Po enhancement without affecting ryanodine binding, provides direct evidence for the specific site of action [6]. MBED's ability to shift the equilibrium towards open states makes it a powerful tool to probe RyR gating dynamics and the mechanisms controlling CICR gain.
Table 2: Impact of MBED on Ryanodine Receptor Gating and Calcium Release
RyR Property/Process | Effect of MBED | Experimental Evidence | Reference |
---|---|---|---|
Single-Channel Open Probability (Po) | Significantly increases Po | Planar lipid bilayer electrophysiology | [1] [7] |
Sensitivity to Cytosolic [Ca²⁺] | Increases sensitivity (lowers activation threshold) | Ca²⁺ release assays, single-channel recordings | [1] [3] [4] |
Inhibition by Mg²⁺ | Antagonizes Mg²⁺ inhibition | Single-channel recordings, Ca²⁺ flux assays (+Mg²⁺) | [1] [6] |
Stabilization of Gating Modes | Stabilizes high-Po gating modes | Analysis of single-channel open/closed dwell times | [7] |
Induction of SOICR (Cardiac) | Potentiates SOICR propensity | Ca²⁺ imaging in RyR2-expressing cells (inferred) | [2] |
Competitive Antagonism | Blocked by DBHC at caffeine/MBED site | Inhibition of MBED-induced Ca²⁺ release & binding | [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7